

# AZD1940 Solution Preparation: Application Notes and Protocols

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## Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937

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## Introduction

**AZD1940** is a potent, orally active synthetic agonist that targets both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Developed by AstraZeneca, it was initially investigated for the treatment of neuropathic pain due to its high affinity for these receptors.[1] **AZD1940** was designed as a peripherally selective agonist, aiming to provide analgesic effects without the central nervous system side effects typically associated with cannabinoid agonists. [1] However, human clinical trials revealed that it produced centrally mediated side effects and did not demonstrate sufficient analgesic efficacy, leading to the discontinuation of its development.[1] Despite this, **AZD1940** remains a valuable tool for in vitro and in vivo research aimed at understanding the pharmacology of the endocannabinoid system.

This document provides detailed protocols for the preparation of **AZD1940** solutions for research applications, summarizes its key characteristics, and outlines its signaling pathway and a general experimental workflow for its use in preclinical studies.

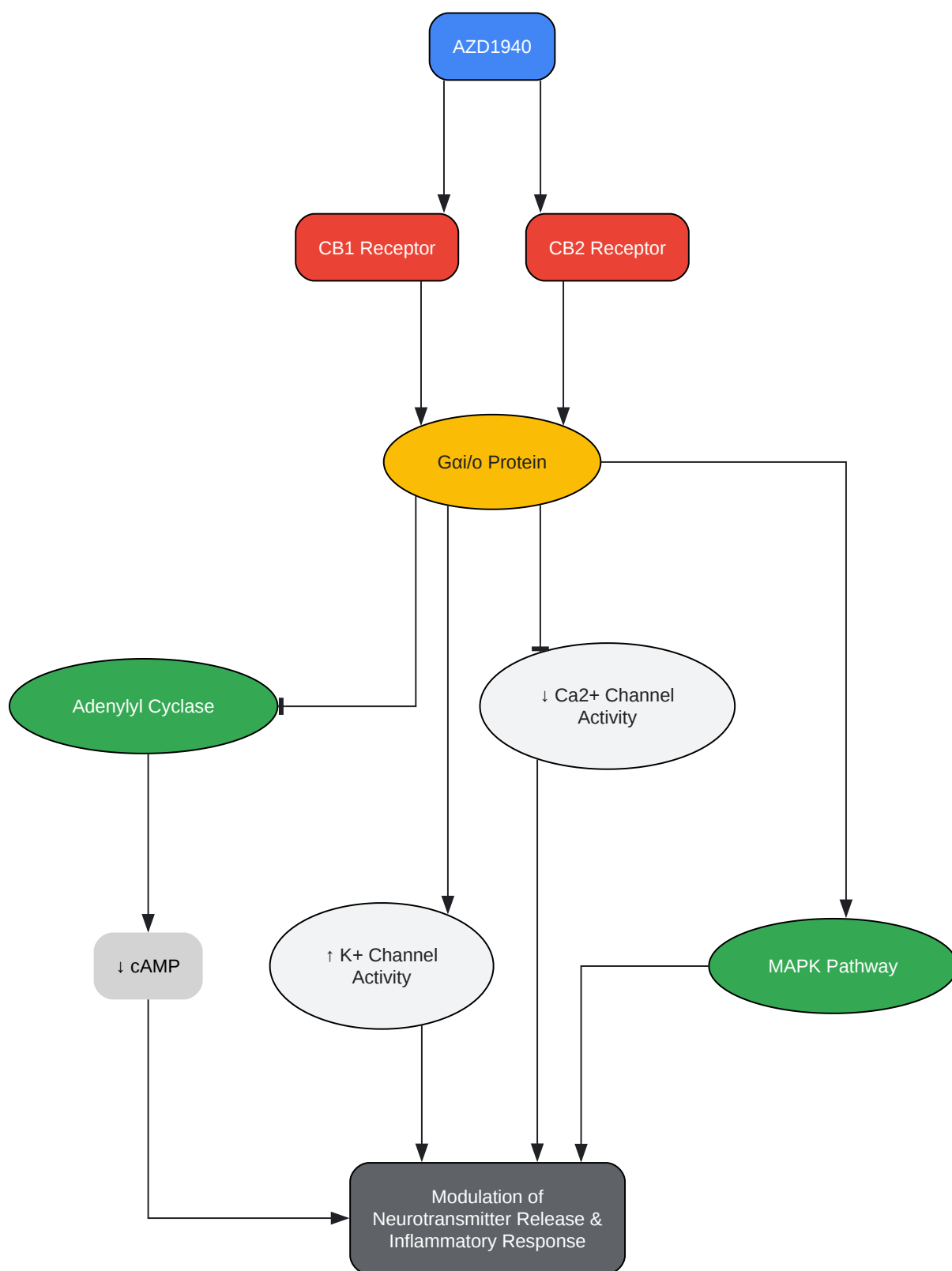
## Physicochemical and Pharmacological Properties

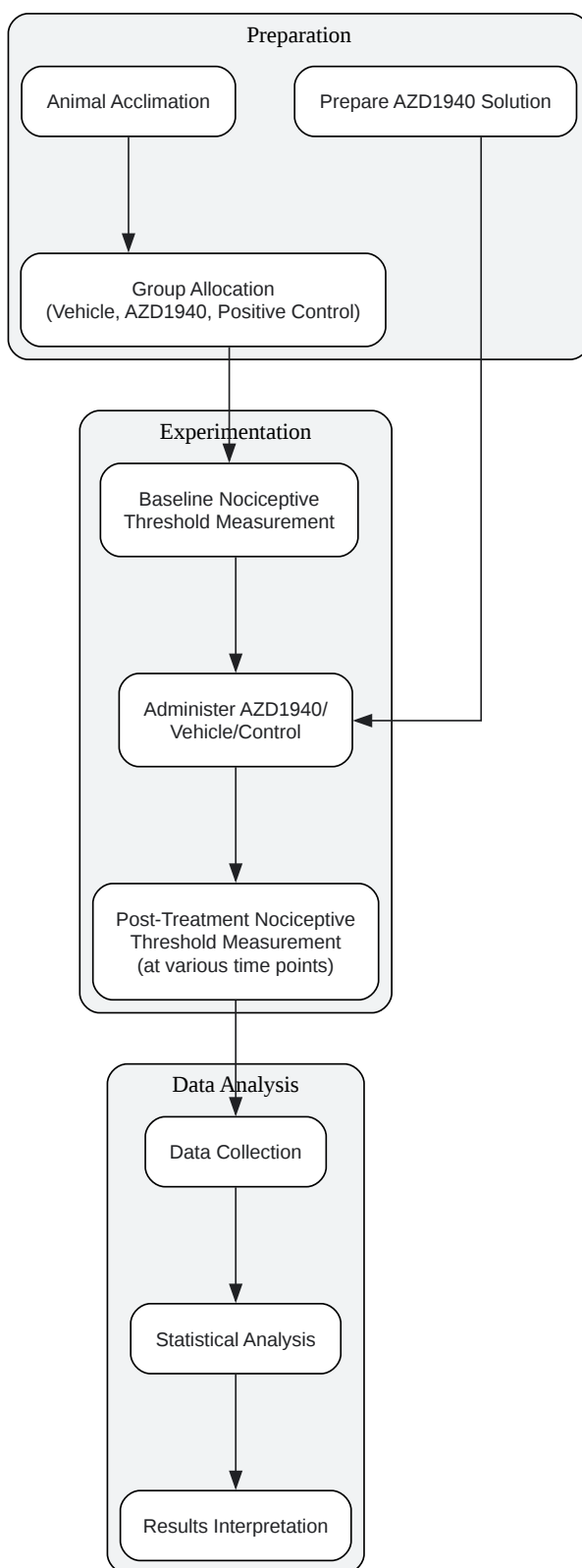
A summary of the key physicochemical and pharmacological properties of **AZD1940** is presented in the table below.

Property	Value	Reference
IUPAC Name	N-{1-[(4,4-difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl}ethanesulfonamide	[1]
Molecular Formula	C <sub>20</sub> H <sub>29</sub> F <sub>2</sub> N <sub>3</sub> O <sub>2</sub> S	[1]
Molar Mass	413.53 g/mol	[1]
Binding Affinity (pKi)	Human CB1: 7.93, Human CB2: 9.06	[2]
Mechanism of Action	Full agonist at CB1 and CB2 receptors	[2]

## Signaling Pathway

**AZD1940** exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to the inhibitory G-protein, Gai/o. Activation of these receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and inflammatory responses. The key steps in the signaling pathway are depicted in the diagram below.





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## References

- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
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